
Tributyl(methyl)fosfonio dimetil fosfato
Descripción general
Descripción
Tributyl(methyl)phosphonium dimethyl phosphate is not directly studied in the provided papers. However, tributyl phosphate (TBP), a related compound, is extensively analyzed in the context of its self-aggregation properties in nonpolar solvents, which could provide insights into the behavior of similar phosphonium compounds . TBP is known for its role as an extractant in the PUREX process for nuclear reprocessing and has been the subject of various studies due to its importance in the nuclear industry .
Synthesis Analysis
The synthesis of related phosphonium compounds involves the use of phosphorus-containing reagents and can be complex. For example, the synthesis of a novel metal-free initiator for anionic polymerization, which includes a phosphonium cation, was achieved through cation metathesis . This process could be analogous to the synthesis of tributyl(methyl)phosphonium dimethyl phosphate, although the exact method for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular dynamics study of TBP provides insights into the molecular structure of phosphorus-containing compounds. The study used the Generalized AMBER Force Field (GAFF) and the AM1-BCC method to calculate atomic charges and modified dihedral parameters for phosphorus . This analysis revealed that at low concentrations, TBP tends to form "head-to-head" dimers with a specific phosphoryl oxygen separation distance, which could be relevant to understanding the molecular structure of tributyl(methyl)phosphonium dimethyl phosphate .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of tributyl(methyl)phosphonium dimethyl phosphate. However, the anionic polymerization of methyl methacrylate using a phosphonium cation as a counterion suggests that phosphonium compounds can play a role in initiating polymerization reactions . This could imply that tributyl(methyl)phosphonium dimethyl phosphate may also participate in similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of TBP, such as density and dipole moment, have been studied using molecular dynamics simulations . These properties are crucial for understanding the behavior of TBP in different environments and could provide a basis for inferring the properties of tributyl(methyl)phosphonium dimethyl phosphate. Additionally, the vapor detection of TBP using atmospheric flow tube mass spectrometry indicates that TBP and possibly related compounds like tributyl(methyl)phosphonium dimethyl phosphate can be detected at trace levels in the environment .
Aplicaciones Científicas De Investigación
Agente de curado de resina epoxi
HISHICOLIN PX-4MP: se utiliza como agente de curado para resinas epoxi . Su función es iniciar la reacción de entrecruzamiento que transforma la resina líquida en un polímero termoestable sólido. Esta aplicación es fundamental en la producción de recubrimientos, adhesivos y materiales compuestos donde se requieren propiedades mecánicas y estabilidad térmica mejoradas.
Catalizador de transferencia de fase
En la síntesis orgánica, HISHICOLIN PX-4MP sirve como catalizador de transferencia de fase . Facilita la migración de un reactivo de una fase a otra donde se produce la reacción. Esto es particularmente útil en reacciones entre sustancias que de otro modo no se mezclarían, como los compuestos orgánicos y las soluciones acuosas.
Iniciador de polimerización
Este compuesto actúa como un iniciador de polimerización, particularmente para sintetizar polímeros con grupos funcionales como el epoxi y el ácido carboxílico . Ayuda a iniciar la reacción en cadena que lleva a la formación del polímero, lo cual es esencial para crear plásticos y resinas con características específicas.
Estabilizador en la producción de polímeros
HISHICOLIN PX-4MP: se utiliza como estabilizador en la producción de resinas de poliéster, poliuretanos y resinas epoxi . Ayuda a prevenir reacciones no deseadas y la degradación de los polímeros durante la producción, asegurando la calidad y la consistencia del producto final.
Agente antiespumante
En la fabricación de polímeros, puede actuar como un agente antiespumante . Al reducir la tensión superficial, evita la formación de espuma, que puede introducir defectos y afectar la calidad de los productos poliméricos.
Catalizador de síntesis orgánica
Como catalizador en la síntesis orgánica, HISHICOLIN PX-4MP participa en diversas reacciones químicas para aumentar la velocidad sin consumirse en el proceso . Es particularmente valioso en reacciones que forman nuevos enlaces carbono-fósforo, que son cruciales en la síntesis de muchas moléculas orgánicas.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335, H412 , which indicate that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also be harmful to aquatic life with long-lasting effects .
Mecanismo De Acción
Target of Action
It is widely used in the production of polyester resins, polyurethanes, and epoxy resins , suggesting that it may interact with these materials or their precursors.
Mode of Action
It is used as a stabilizer, defoamer, or reaction auxiliary in the production of various resins , implying that it may facilitate or regulate certain chemical reactions in these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of HISHICOLIN PX-4MP. It is a combustible liquid and should be kept away from sources of ignition . It is also a toxic organophosphorus compound, and appropriate protective measures should be taken when handling it . It should be stored under inert gas at 2-8°C and should avoid contact with oxidizing agents and strong acids to prevent dangerous reactions .
Propiedades
IUPAC Name |
dimethyl phosphate;tributyl(methyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C2H7O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-7(3,4)6-2/h5-13H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYBCGXPCFFNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.COP(=O)([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20445-88-9 | |
| Record name | Tributyl(methyl)phosphonium Dimethyl Phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tributyl(methyl)phosphonium dimethyl phosphate interact with grain boundaries in perovskite solar cells, and what are the downstream effects on cell performance?
A1: Tributyl(methyl)phosphonium dimethyl phosphate interacts with grain boundaries (GBs) in polycrystalline perovskite films by partially dissolving them []. This penetration allows the compound to modify the GB structure, leading to the formation of one-dimensional perovskites at the GB interface. This structural change effectively passivates the GBs, reducing the rate of non-radiative electron-hole recombination that typically occurs at these interfaces. As a result, charge carrier lifetimes are prolonged, leading to improved charge extraction and ultimately enhanced power conversion efficiency in perovskite solar cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



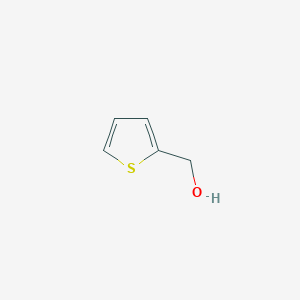
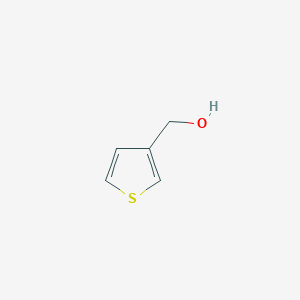

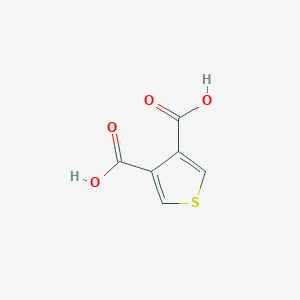
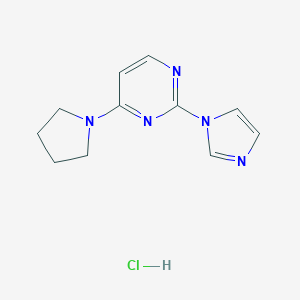
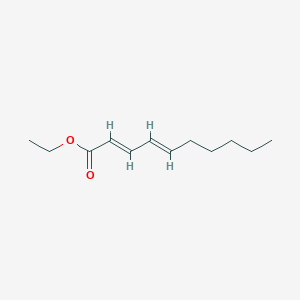
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)
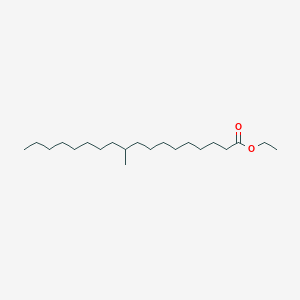
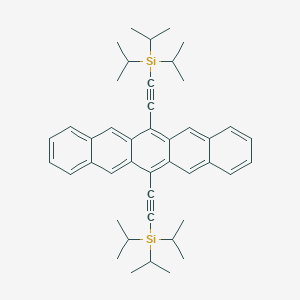


![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B153599.png)

